
1-(4-cyclopropylidenepiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-cyclopropylidenepiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound is also known as CPI-169, and it is a potent inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are transcriptional regulators that play a crucial role in gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-169 has been shown to have promising therapeutic potential in the treatment of these diseases.
Scientific Research Applications
Synthesis and Biological Characterization
- A study focused on the synthesis of a small library of indole derivatives, including 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone derivatives, which showed significant binding affinity at nanomolar concentration to GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. These compounds, particularly ligand 35, exhibited antagonistic effects on NMDA-mediated excitatory post-synaptic currents and showed antioxidant effects, suggesting potential as 'dual target' neuroprotective agents (Gitto et al., 2014).
Synthesis of Branched Tryptamines
- Another research utilized cyclopropylketone arylhydrazones in a reaction that led to the formation of branched tryptamines, indicating a methodology for synthesizing enantiomerically pure tryptamine derivatives. This method underscores the compound's utility in generating structurally diverse and potentially bioactive tryptamine derivatives (Salikov et al., 2017).
Novel Cannabimimetic Compound
- Research identified a novel phenylacetylindole, cannabipiperidiethanone, as a designer drug in a herbal product. This compound demonstrated affinity for cannabinoid CB₁ and CB₂ receptors, highlighting its relevance in the study of synthetic cannabinoids and their pharmacological properties (Uchiyama et al., 2011).
Synthesis and Characterization of Ligands
- Further studies on indole derivatives aimed at targeting GluN2B/NMDA receptors for potential therapeutic applications in neurological conditions. These investigations contributed to understanding the structure-activity relationships and optimizing compounds for better pharmacological profiles (Gitto et al., 2011).
properties
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20-13-16(17-4-2-3-5-18(17)20)12-19(22)21-10-8-15(9-11-21)14-6-7-14/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMQSRBTWNTZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(=C4CC4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2870949.png)
![6-bromo-N-(1-cyano-2,2-dimethylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2870950.png)
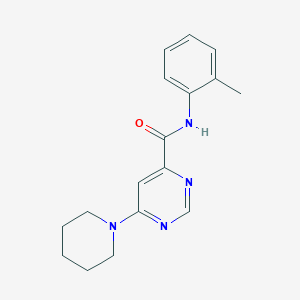

![2-(benzo[d]isoxazol-3-yl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2870954.png)
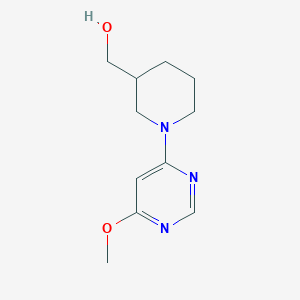
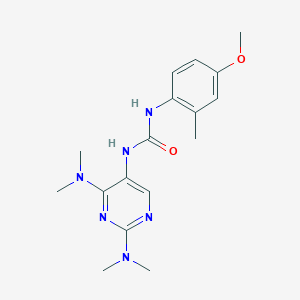

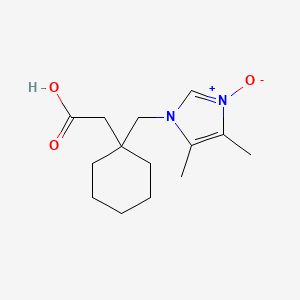
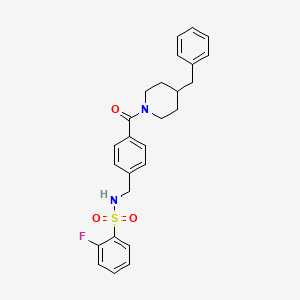
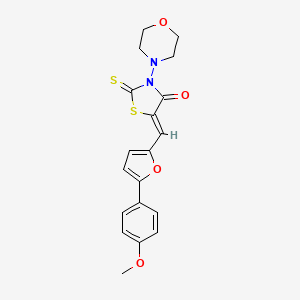
![N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2870966.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2870968.png)